![molecular formula C9H19ClN2O2 B1424778 N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-07-3](/img/structure/B1424778.png)
N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies, including data tables and case studies to illustrate its efficacy and applications.
Chemical Structure and Properties
The chemical formula for this compound is C9H18N2O2·HCl, with a molecular weight of 210.71 g/mol. The structure features a piperidine ring substituted with a hydroxypropyl group and a carboxamide functional group, which are critical for its biological activity.
Structural Representation
Property | Value |
---|---|
Chemical Formula | C9H18N2O2·HCl |
Molecular Weight | 210.71 g/mol |
Solubility | Soluble in water |
pKa | 9.5 |
This compound exhibits various biological activities primarily through modulation of receptor interactions. Notably, it acts as a dual ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.
- Histamine H3 Receptor Activity : Compounds with piperidine moieties have been shown to exhibit significant binding affinity to histamine H3 receptors, which play a role in neurotransmitter release and can influence conditions such as narcolepsy and cognitive disorders .
- Sigma-1 Receptor Activity : The sigma-1 receptor is involved in neuroprotection and modulation of pain pathways. This compound has demonstrated activity at this receptor, suggesting potential therapeutic applications in pain management .
Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of this compound in various animal models. For instance, it has been evaluated for its efficacy in reducing both nociceptive and neuropathic pain:
- Study Findings : In one study, the compound showed significant analgesic effects in models of inflammatory pain, indicating its potential as a treatment for chronic pain conditions .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through cytotoxicity assays. Results indicate that the compound exhibits low toxicity towards non-cancerous cell lines while maintaining efficacy against certain cancer cell lines:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HaCaT (non-cancerous) | >50 | >12 |
Cancer Cell Line | 4.5 | - |
A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its activity against cancer cells, suggesting a favorable safety profile .
Case Study 1: Pain Management
In a controlled study involving animal models, this compound was administered to assess its impact on chronic pain induced by nerve injury. The results demonstrated a statistically significant reduction in pain behavior compared to control groups.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal loss and improve cognitive function, potentially through its action on sigma-1 receptors .
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research indicates that N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for mood regulation and could be beneficial in treating psychotic disorders.
2. Antinociceptive Effects
The compound has shown significant analgesic effects in various animal models, especially in reducing nociceptive and neuropathic pain. For instance, studies have demonstrated its efficacy in models of inflammatory pain, suggesting potential applications in chronic pain management .
3. Cognitive Enhancement
Due to its potential to inhibit acetylcholinesterase, this compound may enhance cholinergic transmission, which is relevant for cognitive function improvement . This characteristic aligns with the treatment strategies for neurodegenerative diseases such as Alzheimer's.
Case Studies
Case Study 1: Analgesic Properties
In a study evaluating the analgesic properties of this compound, researchers administered the compound to animal models with induced inflammatory pain. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential as an analgesic agent .
Case Study 2: Cognitive Function Improvement
Another investigation focused on the cognitive effects of this compound in models simulating Alzheimer's disease. The compound was found to improve memory retention and cognitive performance by enhancing cholinergic activity, thus highlighting its therapeutic potential in neurodegenerative conditions .
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-6-2-5-11-9(13)8-3-1-4-10-7-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHQGWSUQUNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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